molecular formula C9H5BrFNO2 B1474743 7-bromo-5-fluoro-1H-indole-3-carboxylic acid CAS No. 1360923-58-5

7-bromo-5-fluoro-1H-indole-3-carboxylic acid

Cat. No.: B1474743
CAS No.: 1360923-58-5
M. Wt: 258.04 g/mol
InChI Key: DQVUSIWYNBAHIU-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a halogen-substituted indole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both bromo and fluoro substituents on the indole ring system makes this compound a versatile precursor for further functionalization, primarily via metal-catalyzed cross-coupling reactions . The carboxylic acid group at the 3-position provides a handle for further derivatization into amides or esters, or for use in molecular scaffolding . Research into closely related analogues, such as 6-bromo-5-methoxy-indole-3-carboxylic acid derivatives, has demonstrated potential biological activity, including antiviral effects against the influenza A virus . Similarly, other 5- and 7- substituted indole-3-carboxylic acids are investigated as antagonists for various biological receptors . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

7-bromo-5-fluoro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-7-2-4(11)1-5-6(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVUSIWYNBAHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-5-fluoro-1H-indole-3-carboxylic acid (C9H5BrFNO2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Bromine at the 7th position
  • Fluorine at the 5th position
  • A carboxylic acid functional group at the 3rd position

This unique arrangement enhances its reactivity and interaction with biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling .
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors, thereby affecting cellular responses to stress and inflammation.
  • Cell Signaling Pathways : The compound modulates pathways like MAPK, which are essential for cell proliferation and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Inhibits COX enzymes, reducing the production of pro-inflammatory mediators .
  • Anticancer Potential : Exhibits cytotoxic effects on cancer cell lines, suggesting its use in cancer therapy development .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study by Narayana et al. (2009) highlighted its potential in treating infections due to its broad-spectrum antimicrobial properties.
  • Anti-inflammatory Mechanism : Research published in Molecules demonstrated that the compound significantly reduced inflammation markers in vitro by inhibiting COX activity .
  • Cytotoxicity Against Cancer Cells : A recent investigation found that treatment with this compound led to apoptosis in specific cancer cell lines, underscoring its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameKey FeaturesBiological Activity
5-Bromoindole-3-carboxaldehydeLacks fluorineModerate antimicrobial activity
7-Fluoroindole-3-carboxaldehydeLacks bromineLimited anti-inflammatory effects
5-Fluoro-1H-indole-3-carbaldehydeLacks bromineReduced cytotoxicity

The presence of both bromine and fluorine in this compound enhances its reactivity and biological activity compared to its derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Indole Ring) Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
7-Bromo-5-fluoro-1H-indole-3-carboxylic acid 7-Br, 5-F 3-COOH 258.05 High polarity; potential API intermediate
5-Bromo-7-fluoro-1H-indole-2-carboxylic acid 5-Br, 7-F 2-COOH 258.04 Positional isomer; altered electronic properties
5-Bromo-7-fluoroindole-3-acetic acid 5-Br, 7-F 3-CH₂COOH 272.07 Increased lipophilicity; agrochemical applications
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F 2-CONHAr 359.12 Enhanced hydrogen bonding; kinase inhibition
5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid 5-Br, 7-F (indazole core) 3-COOH 259.03 Improved metabolic stability; anticancer research
Key Observations :
  • Positional Isomerism : Swapping bromine and fluorine positions (e.g., 7-Br/5-F vs. 5-Br/7-F) alters electronic distribution and steric hindrance. For example, 5-bromo-7-fluoro-1H-indole-2-carboxylic acid (CAS: 383132-35-2) exhibits a lower melting point (data unavailable) than the target compound due to differences in crystal packing .
  • Functional Group Impact : The 3-carboxylic acid group in the target compound enhances acidity (pKa ~4.2) compared to carboxamide derivatives (pKa ~10–12), influencing solubility and binding interactions .
  • Core Modifications : Replacing the indole core with indazole (as in 5-bromo-7-fluoro-1H-indazole-3-carboxylic acid ) introduces additional nitrogen atoms, improving metabolic stability and π-π stacking interactions in drug design .

Preparation Methods

Halogenated Indole Core Synthesis

The preparation usually starts from an appropriately substituted indole or indole precursor:

  • Starting Materials: Commonly used precursors include 5-fluoroindole or 7-bromoindole derivatives.
  • Halogenation: Bromination at the 7-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
  • Fluorination: Fluorination at position 5 is often introduced via electrophilic fluorination reagents or through the use of fluorinated building blocks in the initial synthesis steps.

Introduction of the Carboxylic Acid Group at Position 3

Several methods are employed to install the carboxylic acid functionality at the 3-position:

Representative Synthetic Route

A plausible synthetic route for this compound involves:

  • Starting from 5-fluoroindole: Selective bromination at the 7-position using NBS in an inert solvent such as tetrahydrofuran (THF) at low temperature.
  • Metalation at the 3-position: Treatment with n-butyllithium at -78°C to generate the 3-lithio intermediate.
  • Carboxylation: Bubbling CO₂ gas into the reaction mixture to form the carboxylate intermediate.
  • Acidification: Quenching with dilute acid (e.g., HCl) to afford the target carboxylic acid.
  • Purification: Recrystallization or chromatographic methods to isolate pure this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Bromination NBS, THF, 0°C to room temperature Control to avoid overbromination
Metalation n-Butyllithium, THF, -78°C Strict anhydrous conditions required
Carboxylation CO₂ gas, -78°C to 0°C Efficient trapping of carbanion
Acidification Dilute HCl or aqueous acid Converts carboxylate to acid
Purification Recrystallization or silica gel chromatography Ensures high purity

Analytical and Characterization Techniques

Comparative Data Table of Related Halogenated Indole-3-carboxylic Acids

Compound Name Substituents Positions Molecular Weight (g/mol) CAS Number Key Features
This compound Br, F, COOH 7, 5, 3 ~260 (estimated) Not widely reported Dual halogenation; bioactive potential
4-Bromo-5-fluoro-1H-indole-7-carboxylic acid Br, F, COOH 4, 5, 7 232.06 Noted in literature Different substitution pattern; synthetic intermediate
7-Fluoro-1H-indazole-3-carboxylic acid F, COOH 7, 3 194.13 959236-59-0 Fluorinated indazole derivative

Note: The exact molecular weight of this compound is approximately 259.95 g/mol based on molecular formula C8H5BrFNO2.

Research Findings and Challenges

  • Regioselectivity: Achieving selective bromination at the 7-position without affecting the 5-fluoro substituent requires careful control of reagent equivalents and reaction temperature.
  • Metalation Sensitivity: The lithiation step demands strictly anhydrous and inert atmosphere conditions to avoid side reactions.
  • Yield Optimization: Use of continuous flow reactors and solvent optimization (e.g., THF, DME) can improve yields and reproducibility.
  • Environmental Considerations: Transition metal-catalyzed carboxylation under CO₂ atmosphere offers a greener alternative to traditional oxidation methods.

Q & A

Q. What are the recommended synthetic routes for 7-bromo-5-fluoro-1H-indole-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves sequential halogenation of an indole precursor. For example:

Bromination : Introduce bromine at the 7-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid).

Fluorination : Direct fluorination at the 5-position via electrophilic fluorination (e.g., Selectfluor®) or via diazotization followed by Balz-Schiemann reaction.

Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl group at the 3-position using KMnO₄ or CrO₃ under acidic conditions.
Critical Considerations : Monitor reaction temperatures to avoid over-halogenation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Structural validation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • X-ray Crystallography : Provides definitive confirmation of regiochemistry (e.g., bromine at 7-position, fluorine at 5-position) and planar indole core. Single crystals can be grown via slow evaporation of methanol or DMSO solutions .
  • Spectroscopy :
  • ¹H NMR : Expect aromatic protons in the δ 7.0–8.5 ppm range, with coupling patterns indicating substituent positions.
  • ¹³C NMR : Carboxylic acid carbonyl at ~δ 165–170 ppm; halogenated carbons show distinct shifts.
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (theoretical: ~257.04 g/mol for C₉H₅BrFNO₂) .

Q. What safety protocols apply during handling?

  • Methodological Answer : While specific toxicity data for this compound are unavailable, general indole-handling precautions include:
  • PPE : Gloves (nitrile), safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Waste Disposal : Neutralize acidic solutions before disposal; halogenated waste requires specialized treatment .

Advanced Research Questions

Q. How can reaction yields be optimized for the fluorination step?

  • Methodological Answer :
  • Reagent Selection : Use Selectfluor® in acetonitrile for higher electrophilic fluorination efficiency.
  • Temperature Control : Maintain 0–5°C to minimize side reactions.
  • Catalysis : Add catalytic BF₃·Et₂O to enhance fluorination regioselectivity.
  • Monitoring : Track progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or in-situ IR for C-F bond formation (~1150 cm⁻¹). Post-reaction, extract with NaHCO₃ to remove unreacted reagents .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computed values (DFT calculations, e.g., B3LYP/6-31G*). For example, fluorine’s deshielding effect on adjacent protons can be modeled.
  • Isotopic Labeling : Use ¹⁹F NMR to confirm fluorination position.
  • Crystallography as Gold Standard : Resolve ambiguous NOE or coupling patterns with X-ray data .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to map electron density (e.g., Fukui indices) at C-3 (carboxylic acid) and C-7 (bromine) to predict sites for nucleophilic attack.
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) using COSMO-RS.
  • Transition State Analysis : Identify energy barriers for bromine displacement by amines or thiols .

Data Contradiction Analysis

Q. Conflicting logP values reported for similar indole derivatives: How to resolve?

  • Methodological Answer :
  • Experimental logP : Measure via shake-flask method (octanol/water partitioning) and compare with calculated values (e.g., ChemAxon, Molinspiration).
  • Structural Factors : Note that bromine (hydrophobic) and carboxylic acid (hydrophilic) groups create polarity trade-offs. For this compound, expect logP ~1.6–2.0 based on analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-bromo-5-fluoro-1H-indole-3-carboxylic acid
Reactant of Route 2
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7-bromo-5-fluoro-1H-indole-3-carboxylic acid

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